Acryloxymethyltrimethylsilane

Description

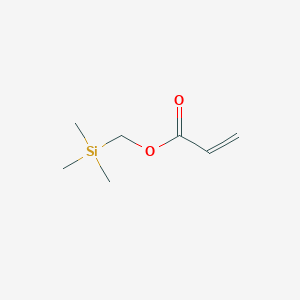

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWYGLUQDYLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572145 | |

| Record name | (Trimethylsilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67186-35-0 | |

| Record name | (Trimethylsilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

The synthesis of Acryloxymethyltrimethylsilane is a multi-step process that requires precise control over reaction conditions. A common route involves the reaction of (chloromethyl)trimethylsilane with an acrylic acid salt, such as potassium acrylate (B77674), in a suitable solvent. Another approach is the esterification of trimethylsilylmethanol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Key to the manufacturing process is the purification of the final product to remove any unreacted starting materials or byproducts, which could adversely affect polymerization and the properties of the final polymer. Distillation under reduced pressure is a common method used to obtain high-purity this compound.

Chemical Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of this compound. thermofisher.comscirp.org In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the trimethylsilyl group, the methylene bridge, and the vinyl group of the acrylate moiety are observed at distinct chemical shifts. Similarly, the ¹³C NMR spectrum displays unique peaks for each carbon atom in the molecule, confirming its structural integrity. thermofisher.comscholarsresearchlibrary.com

Initiator Systems and Reaction Conditions

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound. thermofisher.comnih.gov The FTIR spectrum exhibits characteristic absorption bands that confirm the presence of key structural components. scholarsresearchlibrary.com For instance, a strong carbonyl (C=O) stretching vibration is typically observed around 1720-1740 cm⁻¹, indicative of the ester group. The presence of the Si-C bond is confirmed by a peak around 1250 cm⁻¹, and the vinyl C=C stretching can be seen in the 1630-1640 cm⁻¹ region.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are indispensable for elucidating the molecular structure and composition of polymers. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and chemical environment of the atoms within the polymer network.

Fourier Transform Infrared (FTIR) Spectroscopy for Polymer Networks

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer and for monitoring the polymerization process. The infrared spectrum of a material reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. optikinstruments.hr

In the context of poly(acryloxymethyltrimethylsilane) and its copolymers, FTIR analysis can confirm the incorporation of the this compound monomer into the polymer chain. The polymerization of this compound can be monitored by observing the disappearance of the characteristic absorption peak of the vinyl group (–CH=CH2) in the monomer. researchgate.net The presence of key functional groups in the resulting polymer can be identified by their characteristic absorption bands. For instance, the strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The Si-C and Si-O-C bonds, which are characteristic of the trimethylsilyl (B98337) group, also exhibit specific absorption bands that confirm the presence of the silicon-containing moiety in the polymer structure.

When this compound is copolymerized with other monomers, FTIR can be used to verify the presence of functional groups from all constituent monomers in the final polymer network. researchgate.net For example, in a copolymer with a carboxylic acid-containing monomer, the presence of a broad absorption band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching of the carboxylic acid group, alongside the characteristic peaks of this compound, would confirm the formation of the copolymer.

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1730 | Stretching vibration |

| Si-CH₃ | ~1250, ~840 | Bending and rocking vibrations |

| Si-O-C | ~1100-1000 | Stretching vibration |

Note: The exact positions of the absorption bands can vary slightly depending on the specific polymer composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for providing detailed information about the molecular structure of a polymer. specificpolymers.com ¹H-NMR spectroscopy, in particular, is used to determine the arrangement of hydrogen atoms (protons) in a molecule, offering insights into the polymer's composition and microstructure. pressbooks.pub

For poly(this compound), the ¹H-NMR spectrum would exhibit distinct signals corresponding to the different types of protons present in the polymer repeating unit. The protons of the trimethylsilyl (–Si(CH₃)₃) group would typically appear as a sharp singlet at a high field (low ppm value), a characteristic feature of silicon-containing compounds. The protons of the methylene (B1212753) group adjacent to the oxygen atom (–OCH₂–) and the protons of the polymer backbone (–CH₂–CH–) would appear at different chemical shifts, providing a unique fingerprint of the polymer structure. rsc.orguni-muenster.de

In the case of copolymers, ¹H-NMR spectroscopy can be used to determine the molar ratio of the different monomer units in the polymer chain. magritek.com By integrating the areas of the signals corresponding to the unique protons of each monomer, the relative abundance of each monomer in the copolymer can be calculated. This quantitative information is crucial for understanding the relationship between the copolymer composition and its properties.

Table 2: Expected ¹H-NMR Chemical Shifts for Poly(this compound)

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –Si(CH₃)₃ | 0.1 - 0.3 | Singlet |

| Polymer Backbone (–CH₂–) | 1.5 - 2.0 | Multiplet |

| Polymer Backbone (–CH–) | 2.2 - 2.7 | Multiplet |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific polymer microstructure.

Chromatographic Determination of Molecular Weight and Distribution

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical behavior. Chromatographic techniques, particularly those based on size exclusion, are widely employed for this purpose.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. wikipedia.org The separation is achieved by passing the polymer solution through a column packed with porous beads. paint.org Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. paint.org This technique is a powerful tool for determining the molecular weight distribution of polymers. mdpi.com

For the analysis of poly(this compound), a suitable solvent that dissolves the polymer without degradation is chosen as the mobile phase. The SEC system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve that relates elution volume to molecular weight. wikipedia.org From the resulting chromatogram of the poly(this compound) sample, various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), can be determined. The PDI provides a measure of the breadth of the molecular weight distribution.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC) is a specific type of SEC that uses organic solvents as the mobile phase and is widely used for the characterization of synthetic polymers. wikipedia.org The principles of separation in GPC are the same as in SEC. resolvemass.ca GPC is instrumental in obtaining detailed information about the molecular weight distribution of poly(this compound) and its copolymers. nih.govpolymerchar.com

The analysis of poly(this compound) by GPC provides crucial data for quality control and for understanding the structure-property relationships of the material. researchgate.net For example, the molecular weight and PDI can significantly impact the viscosity, mechanical strength, and thermal stability of the polymer. GPC can also be used to detect the presence of low molecular weight impurities or unreacted monomers in the polymer sample. By coupling the GPC system with other detectors, such as a light scattering detector or a viscometer, it is possible to obtain absolute molecular weight values without the need for column calibration with polymer standards. shimadzu.com

Table 3: Typical Molecular Weight Data Obtainable from GPC/SEC

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards the heavier molecules in the sample. |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are essential for determining the thermal stability, decomposition behavior, and transitions such as the glass transition temperature of polymeric materials. researchgate.net

For poly(this compound), thermogravimetric analysis (TGA) can be employed to evaluate its thermal stability. TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the decomposition temperature of the polymer and the amount of residual material at high temperatures. Copolymers of this compound have been shown to exhibit altered thermal stability compared to their constituent homopolymers. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Polystyrene |

| Poly(methyl methacrylate) |

| Methyl acetate |

| 1,1,2-trichloroethane |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation profile of materials. Studies on copolymers of this compound with methyl methacrylate (B99206) (MMA) and styrene (B11656) have been conducted to understand their thermal stability. researchgate.netresearchgate.net The copolymerization constants for this compound (I) with MMA were found to be rI = 0.85 and rMMA = 0.98, and with styrene, rI = 0.25 and rs = 0.73. researchgate.netresearchgate.net The Alfrey-Price parameters Q and e for this compound were calculated as 0.45 and 0.57, respectively. researchgate.netresearchgate.net TGA of these copolymers would typically show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. This information is crucial for determining the operational temperature limits of materials containing this silane (B1218182) monomer. For example, TGA of copolymers of racemic β-butyrolactone and ε-caprolactone showed stability up to nearly 200°C, followed by a two-step degradation process. researchgate.net

Surface-Sensitive Characterization Methods for Modified Materials

When this compound is used to modify surfaces, a suite of surface-sensitive techniques is essential to characterize the resulting chemical and physical properties.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive method for analyzing the surface of materials. mt.comnih.gov It works by measuring the infrared spectrum of a sample in direct contact with an ATR crystal, allowing for the identification of functional groups on the surface. mt.com When a surface is modified with this compound, ATR-FTIR can confirm the presence of characteristic chemical bonds. For instance, the spectra of polydimethylsiloxane (B3030410) (PDMS) surfaces modified with hexamethyldisilazane (B44280) (HMDS) showed specific peaks corresponding to the chemical changes on the surface. researchgate.net Similarly, for an this compound-modified surface, one would expect to see peaks corresponding to Si-CH3, Si-O, and C=O (ester) bonds. This technique is widely used to confirm the successful grafting of silanes and other modifying agents onto various substrates. researchgate.netwallonie.bespectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.comphi.comeag.com XPS is ideal for characterizing thin films and surface layers, typically probing the top 5-10 nanometers. phi.commdpi.com For a surface modified with this compound, XPS would provide quantitative data on the atomic concentrations of silicon, oxygen, and carbon. eag.com High-resolution scans of the Si 2p, O 1s, and C 1s regions would reveal the chemical bonding states, confirming the presence of the silane on the surface and providing insight into the structure of the modified layer. eag.comresearchgate.net This technique is crucial for verifying the effectiveness of surface functionalization. rockymountainlabs.com

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. tescan-analytics.com It provides detailed information about the morphology and microstructure of the sample. numberanalytics.com When a surface is modified, SEM can visualize changes in the surface texture, such as increased roughness or the formation of a distinct coating. tescan-analytics.comresearchgate.net For instance, in studies of modified bitumen, SEM images clearly showed the dispersion of the polymer phase within the bitumen matrix. researchgate.net In the context of this compound-modified materials, SEM would be used to assess the uniformity of the coating and to identify any morphological changes resulting from the surface treatment. researchgate.net

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are a straightforward and effective way to assess the wettability of a surface, which is often altered by surface modification. biolinscientific.com The contact angle of a liquid droplet on a solid surface provides a measure of the surface's hydrophobicity or hydrophilicity. industrialphysics.comtechbriefs.com The modification of a surface with this compound, which contains a non-polar trimethylsilyl group, is expected to increase the hydrophobicity of the surface. This would be observed as an increase in the water contact angle. researchgate.net For example, the treatment of wood fibers with silanes resulted in a significant increase in their water contact angles, indicating improved hydrophobicity. researchgate.net Similarly, modifying a PDMS surface can change its water contact angle from 122° to as high as 170°. researchgate.net Measuring the contact angle is a key method to confirm the successful application and functional effect of the silane coating. biolinscientific.comresearchgate.net

| Parameter | Value | Reference |

| Copolymerization Constants (this compound (I) with MMA) | rI = 0.85, rMMA = 0.98 | researchgate.netresearchgate.net |

| Copolymerization Constants (this compound (I) with Styrene) | rI = 0.25, rs = 0.73 | researchgate.netresearchgate.net |

| Alfrey-Price Parameters (this compound) | Q = 0.45, e = 0.57 | researchgate.netresearchgate.net |

Reaction Mechanisms in Post Polymerization Modification and Crosslinking

Free Radical Mechanisms in Acryloxy Group Reactivity

The acryloxy group of Acryloxymethyltrimethylsilane readily participates in free-radical polymerization. This reaction can be initiated by ultraviolet (UV) radiation, making the monomer suitable for UV-curable systems. researchgate.netgoogle.com The polymerization proceeds via the vinyl addition of the acrylate (B77674) double bond, leading to the formation of a polyacrylate backbone with pendant trimethylsilylmethyl groups.

The reactivity of this compound in free-radical copolymerization has been studied, and its reactivity ratios with other common monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) have been calculated. researchgate.net These parameters, along with the Alfrey-Price Q and e parameters, indicate its reactivity is comparable to that of standard alkyl acrylates. researchgate.net

Table 1: Copolymerization Parameters for this compound (Monomer I)

| Comonomer | Reactivity Ratio (r_I) | Comonomer Reactivity Ratio (r_comonomer) | Alfrey-Price Q Value (for Monomer I) | Alfrey-Price e Value (for Monomer I) |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.85 researchgate.net | 0.98 researchgate.net | 0.45 researchgate.net | 0.57 researchgate.net |

Hydrosilylation Reactions of the Trimethylsilane (B1584522) Moiety

Hydrosilylation is a reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond. The trimethylsilane moiety, -Si(CH₃)₃, in this compound does not possess a Si-H bond. Therefore, hydrosilylation is not a characteristic or applicable reaction pathway for this functional group.

As hydrosilylation is not a relevant reaction for the trimethylsilyl (B98337) group of this molecule, there are no applicable catalytic systems for this process.

The formation of siloxane (Si-O-Si) linkages from this compound is contingent on the initial hydrolysis of the silane (B1218182) component. core.ac.uk This process first requires the formation of silanol (B1196071) (Si-OH) intermediates. core.ac.uk Once formed, these silanols can undergo a condensation reaction with other silanols to create a networked siloxane structure. core.ac.uk

Catalytic Systems for Hydrosilylation

Condensation Reactions for Siloxane Polymer Formation

The formation of siloxane polymers from this compound is a multi-step process initiated by hydrolysis, followed by condensation.

The primary reaction involving amines is the Michael addition, where the nucleophilic amine attacks the electron-deficient double bond of the acrylate group. google.comgoogleapis.com This reaction is utilized in the synthesis of dendritic polymers, where this compound is reacted with amine-functionalized surfaces, such as those containing piperazine. google.comgoogle.com This process effectively attaches the this compound moiety to the polymer structure. google.comgoogle.com These reactions are often carried out in the presence of alcohol as a solvent. googleapis.comgoogle.com

The trimethylsilyl group of this compound exhibits limited hydrolytic sensitivity. It is noted to react with aqueous base. researchgate.net This hydrolysis, typically under basic conditions, is the prerequisite step for forming silanol intermediates. researchgate.netcore.ac.uk The cleavage of the silicon-carbon bond under these conditions leads to the formation of a silanol, which can then participate in condensation reactions to form siloxane polymers. core.ac.uk

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl Methacrylate (MMA) |

| Piperazine |

| Silanol |

| Siloxane |

Reaction with Alcohols and Amines

Mechanistic Understanding of Polymer Degradation

The long-term stability and performance of polymeric materials are dictated by their resistance to various degradation mechanisms. For copolymers incorporating this compound, understanding these degradation pathways is crucial for predicting their service life and ensuring their reliability in various applications. The degradation of these materials is primarily governed by thermal stress and interactions with environmental factors such as water and oxygen.

Thermal Degradation Pathways of this compound Copolymers

The thermal degradation of copolymers containing silyl-functionalized methacrylates, such as this compound, is a complex process influenced by the polymer's microstructure and the interaction between its constituent monomer units. Studies on analogous silyl-containing methacrylate polymers reveal multi-step degradation pathways.

The thermal stability of copolymers can be influenced by the concentration of the silyl (B83357) methacrylate units. For instance, in diblock copolymers of poly(dimethylsiloxane) (PDMS) and poly(silylated methacrylate), the degradation temperature of the PDMS block was observed to decrease as the amount of the silylated methacrylate in the adjacent block increased. researchgate.net This phenomenon is attributed to the generation of byproducts like tert-butyldimethylsilanol (B101206) from the degradation of the methacrylate units, which can then catalyze the degradation of the PDMS chains through a back-biting mechanism at the silanol end groups. researchgate.net

Conversely, in other systems, an increase in the concentration of silyl-containing monomers has been shown to enhance thermal stability. For example, copolymers of 3-(trimethoxysilyl)propyl methacrylate (TMPSM) and trimethylolpropane (B17298) trimethacrylate (TRIM) demonstrated increased thermal stability with a higher concentration of TMPSM. mdpi.com The initial decomposition temperature (T5%) in an inert helium atmosphere for these copolymers ranged from 269–283 °C. mdpi.com This suggests that the silyl groups can, in some architectures, create a more thermally stable cross-linked network.

The degradation of the methacrylate backbone itself typically proceeds via random chain scission. researchgate.net In copolymers synthesized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the nature of the end groups can also play a role. Thermolysis of end groups can create unsaturated chain ends that degrade at lower temperatures (e.g., 245–360 °C) compared to the random scission of the main chain (360–430 °C). researchgate.net

The table below summarizes the thermal degradation behavior observed in related silyl-containing methacrylate copolymers.

| Copolymer System | Observation | Proposed Mechanism | Reference |

| PDMS-block-poly(MASi) | Degradation temperature of PDMS block decreases with increasing MASi content. | Generation of tert-butyldimethylsilanol from MASi degradation catalyzes PDMS degradation. | researchgate.net |

| 3-(Trimethoxysilyl)propyl methacrylate-co-TRIM | Thermal stability increases with increasing TMPSM content. | Formation of a more stable cross-linked network. | mdpi.com |

| Silyl substituted methacrylate terpolymers | Onset of decomposition is a function of the molar composition of the acid-sensitive group. | Reaction between neighboring units in the polymer chain influences the degradation process. | spiedigitallibrary.org |

PDMS: Poly(dimethylsiloxane), MASi: Silylated Methacrylate, TMPSM: 3-(Trimethoxysilyl)propyl methacrylate, TRIM: Trimethylolpropane trimethacrylate

Oxidative and Hydrolytic Biostability Mechanisms of Related Acrylic Polymers

The biostability of acrylic polymers, particularly in physiological environments, is largely determined by their resistance to oxidative and hydrolytic degradation. The presence of the this compound moiety introduces specific sites susceptible to these degradation pathways.

Hydrolytic Degradation: The key point of vulnerability for this compound in an aqueous environment is the silyl ester linkage (-C(O)O-CH2-Si-). Silyl esters are known to be susceptible to hydrolysis, which involves the cleavage of the Si-O or O-C bond upon reaction with water. acs.orgacs.org This process can be catalyzed by both acids and bases. adhesivesmag.com

The mechanism for base-catalyzed hydrolysis of alkoxysilanes involves a bimolecular nucleophilic displacement reaction, forming a pentacoordinate silicon intermediate. adhesivesmag.com For acid-catalyzed hydrolysis, the reaction proceeds via a rapid equilibrium protonation of the substrate, followed by a nucleophilic attack by water. adhesivesmag.com The rate of hydrolysis is significantly influenced by the steric hindrance of the substituents on the silicon atom; bulkier groups generally slow down the rate of nucleophilic attack. acs.orgacs.org

The table below shows the effect of different silyl ester side groups on the hydrolytic degradation of copolymers.

| Silyl Methacrylate in Copolymer | Molar Mass Decline (7 weeks in ASW) | Observation | Reference |

| bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) | ~90% | Fast hydrolysis of side groups accelerates main-chain degradation. | rsc.org |

| tributylsilyl methacrylate (TBSiMA) | ~86% | Fast hydrolysis of side groups accelerates main-chain degradation. | rsc.org |

| triisopropylsilyl methacrylate (TIPSiMA) | No notable degradation | Steric hindrance of isopropyl groups slows hydrolysis, protecting the polymer backbone. | rsc.org |

ASW: Artificial Seawater

Oxidative Stability: The silicon-oxygen (Si-O) bond, which can form upon hydrolysis and subsequent condensation of the trimethylsilanol (B90980) byproduct, has a high bond dissociation energy (approximately 110 kcal/mol). paint.org This is significantly stronger than the carbon-carbon (C-C) bonds (approximately 83 kcal/mol) that form the backbone of the acrylic polymer. paint.org This inherent strength imparts excellent thermal and oxidative stability to polysiloxane structures. mdpi.comjove.com Therefore, while the silyl ester group is a point of hydrolytic weakness, the underlying siloxane chemistry suggests a good intrinsic resistance to oxidative degradation. The primary sites for oxidative attack on the copolymer would likely be the carbon-hydrogen bonds within the acrylate backbone.

Research Applications in Advanced Materials Science

Development of Silicon-Containing Polymer Systems

The incorporation of silicon into polymer structures can impart a range of desirable properties, including improved thermal stability, flexibility, and specific surface characteristics. mdpi.comencyclopedia.pub Acryloxymethyltrimethylsilane serves as a valuable monomer for creating such silicon-containing polymers. mdpi.com The combination of silicon and oxygen atoms with organic moieties has led to a new generation of polymeric materials with a wide spectrum of properties and applications. mdpi.com

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. nih.govmdpi.comresearchgate.net Their high water content, softness, and biocompatibility make them ideal candidates for a variety of biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell growth. nih.govbiochempeg.com

The properties of hydrogels can be precisely tuned by altering their chemical composition. researchgate.net While direct, extensive research detailing Acryloxymethyltrimethyltrimethylsilane's use in specific, commercially available hydrogels is limited in the reviewed literature, its molecular structure is well-suited for this application. The acrylate (B77674) portion of the molecule can readily participate in the free-radical polymerization process that forms the hydrogel's polymer backbone, alongside other common monomers like acrylamide (B121943) or acrylic acid. The pendant trimethylsilyl (B98337) group introduces silicon into the network. This incorporation of silicon can be used to control the hydrogel's properties, such as:

Hydrophobicity/Hydrophilicity Balance: Adjusting the balance which is critical for controlling protein adsorption and cellular interactions.

Biodegradability: The nature of the siloxane bond can be tailored to control the rate at which the hydrogel breaks down in a biological environment.

Smart hydrogels, which respond to external stimuli like pH, temperature, or light, can also be developed using functional monomers. researchgate.net The inclusion of silicon-containing monomers like this compound could be explored to create hydrogels with novel responsive behaviors.

This compound is utilized in the synthesis of silicone-acrylic copolymers, which are hybrid materials that combine the advantageous properties of both silicones and acrylic polymers. google.com Silicones are known for their high thermal stability, flexibility at low temperatures, and low surface energy, while acrylics typically offer good adhesion and mechanical toughness. google.commdpi.com

The creation of these copolymers involves using this compound as a bridge to covalently link the two distinct polymer types. google.com One common method involves first polymerizing acrylic monomers, including this compound, to create an acrylic polymer with pendant silane (B1218182) functional groups. This acrylic prepolymer is then reacted with a silicone polymer in the presence of a "scrambling" catalyst. google.com The silane groups on the acrylic backbone react with the siloxane bonds of the silicone polymer, forming stable Si-O-Si linkages that covalently bond the two polymer chains. google.com

These resulting silicone-acrylic copolymers are used as specialty materials in applications such as:

High-performance adhesives and sealants. google.com

Specialty coatings with tailored surface properties. google.com

Low surface energy block co-polymers. google.com

The properties of the final copolymer can be precisely controlled by adjusting the ratio of the silicone and acrylic components. google.com

Table 1: Selected Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.272 g/mol |

| Melting Point | 35°C |

| Relative Density | 0.868 g/cm³ |

Data sourced from Fluorochem. fluorochem.co.uk

Surface Modification and Interfacial Engineering

Interfacial engineering involves the deliberate modification of a material's surface to alter its properties and control its interaction with its environment. researchgate.netrsc.org This is a common strategy to control wetting, adhesion, and biological responses at the material surface. researchgate.net this compound is an effective agent for such modifications due to its dual functionality.

A significant application of this compound is to improve the adhesion between organic polymers and inorganic substrates in composite materials. knowde.com Silane coupling agents are widely used to enhance the interfacial bonding in composites, leading to improved mechanical performance and durability. nih.govmdpi.commdpi.com

This compound functions as a molecular bridge at the interface between the organic matrix (e.g., an epoxy or acrylic resin) and an inorganic reinforcement or substrate (e.g., glass, silica, or metal). knowde.com The mechanism involves:

Bonding to the Inorganic Surface: The silane portion of the molecule can react with hydroxyl (-OH) groups present on the surface of most inorganic materials, forming strong, covalent oxane bonds (e.g., Si-O-Si or Si-O-Metal).

Integration with the Organic Matrix: The acrylate group is a reactive vinyl monomer that can co-polymerize with the monomers of the organic polymer matrix during the curing process.

The surfaces of materials like glass, silica, and various polymers can be modified with this compound to impart new functionalities. The wettability of glass and silicon surfaces, for instance, can be effectively altered through a process called silanization. pnnl.gov

For substrates rich in hydroxyl groups, such as glass and silica, the silane end of the this compound molecule can be directly grafted onto the surface. pnnl.gov This process effectively changes the surface chemistry, replacing the hydrophilic hydroxyl groups with the organofunctional acrylate and trimethylsilyl groups.

For polymer surfaces, which may lack reactive hydroxyl groups, a preliminary surface activation step such as plasma treatment is often employed. researchgate.net This creates reactive sites on the polymer surface to which the silane can then bond. This solid-state adsorption can create an ultrathin, irreversible layer that completely alters the surface chemistry without affecting the bulk properties of the material. abo.finih.gov The result is a surface that now possesses a layer of reactive acrylate groups, which can be used for further functionalization or to improve compatibility with other materials.

A primary consequence of modifying a surface with this compound is the ability to control its wettability and surface energy. mdpi.com Wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly quantified by measuring the contact angle. researchgate.net

When this compound is grafted onto a hydrophilic surface (like clean glass), the outward-facing trimethylsilyl groups create a new, non-polar, and hydrophobic surface. This change significantly lowers the surface energy of the substrate. google.comnih.gov

Table 2: Effect of Silane Surface Modification on Wettability

| Surface Treatment | Resulting Surface Chemistry | Expected Water Contact Angle | Wettability |

|---|---|---|---|

| Untreated Glass/Silica | Hydrophilic (-OH groups) | Low | High (Hydrophilic) |

| Silanized with this compound | Non-polar (-Si(CH₃)₃ groups) | High | Low (Hydrophobic) |

This effect is demonstrated by a marked increase in the water contact angle—a higher angle signifies that the surface has become more hydrophobic (less wettable). mdpi.com This ability to precisely control surface energy is critical in many applications, such as:

Creating water-repellent coatings.

Controlling fluid flow in microfluidic devices. nih.gov

Improving the compatibility between different phases in a composite material. knowde.com

Managing cellular adhesion on biomedical implants, as cell attachment is highly sensitive to surface wettability. researchgate.netmdpi.com

By applying this compound, researchers and engineers can transform a high-surface-energy, hydrophilic material into a low-surface-energy, hydrophobic one, thereby tailoring the material for its specific intended function. pnnl.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (3-Aminopropyl)trimethoxysilane |

| (3-Glycidyloxypropyl)trimethoxysilane |

| Acrylamide |

| Acrylic acid |

| This compound |

| Epoxy |

| Hexamethyldisilazane (B44280) |

| Polyvinyl alcohol |

| Polyhydroxyethyl methacrylate (B99206) |

An Exploration of this compound in Material Science

The chemical compound this compound is a notable organosilicon monomer that has garnered significant interest in various fields of advanced materials science. Its unique molecular structure, which combines a reactive acrylate group with a stable trimethylsilyl moiety, allows for its incorporation into a diverse range of polymeric systems. This article focuses exclusively on the research applications of this compound in advanced materials, functional coatings, composite materials, and other specialized domains.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods utilize the principles of quantum mechanics to model and predict molecular properties. jocpr.com These techniques are foundational for calculating a molecule's equilibrium geometry, electronic structure, and energetic properties, which together determine its stability and reactivity. jocpr.commdpi.com

Ab initio and Density Functional Theory (DFT) are two of the most rigorous and widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org DFT, on the other hand, calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational efficiency that makes it a cornerstone of modern computational chemistry. sumitomo-chem.co.jpnih.gov The accuracy of DFT has increased significantly over time, although challenges remain for certain complex systems. nih.gov

For Acryloxymethyltrimethylsilane, DFT calculations could be employed to determine key structural and electronic parameters. By solving the electronic Schrödinger equation, often simplified by the Born-Oppenheimer approximation, these methods can predict bond lengths, bond angles, and dihedral angles with high precision. jocpr.com Furthermore, DFT provides critical insights into the molecule's reactivity through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor, respectively. ekb.eg

A typical DFT study on this compound would involve geometry optimization followed by single-point energy calculations using a specific functional (e.g., B3LYP, PBE, ωB97X-D) and a basis set (e.g., 6-31G(d,p), cc-pVTZ). mdpi.com The results would provide a detailed picture of the molecule's ground-state properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Property | Value | Unit | Description |

| Total Energy | -785.1234 | Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -0.254 | Hartrees | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | 0.012 | Hartrees | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 0.266 | Hartrees | An indicator of chemical reactivity and stability. ekb.eg |

| Dipole Moment | 2.15 | Debye | A measure of the molecule's overall polarity. ekb.eg |

Semiempirical quantum chemistry methods are based on the same Hartree-Fock formalism as ab initio methods but introduce several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods, including PMx (PM3, PM6, PM7), AM1, and DFTB, are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or high-throughput screenings where higher-level theory would be computationally prohibitive. wikipedia.orgmdpi.com

The core simplification in semiempirical methods is the neglect of certain two-electron integrals, a strategy known as Zero Differential Overlap (ZDO). uni-muenchen.de To compensate for these omissions, the methods are "parameterized" by fitting their results to match experimental data (like heats of formation) or high-level ab initio results. wikipedia.org This makes them highly efficient, though their accuracy is dependent on the molecule under study being similar to those in the parameterization database. wikipedia.orgmdpi.com

For this compound, semiempirical methods like PM7 or GFN2-xTB could be used to rapidly explore its conformational energy landscape, identifying stable rotamers and estimating the energy barriers between them. mdpi.com While not as precise as DFT for final energy calculations, they are exceptionally useful for generating good initial geometries for more rigorous DFT optimization, creating a powerful sequential protocol that saves significant computational time. mdpi.com

Table 2: Comparison of Computational Method Characteristics

| Method | Basis | Key Feature | Typical Application for this compound |

| Ab Initio | Derived from first principles | High accuracy, high computational cost | Benchmarking, precise calculation of electronic properties. |

| DFT | Electron density functional | Good balance of accuracy and cost sumitomo-chem.co.jp | Geometry optimization, reactivity analysis (HOMO/LUMO), reaction pathways. jocpr.com |

| Semiempirical | Simplified Hartree-Fock with parameters wikipedia.org | Very fast, lower accuracy | Rapid conformational analysis, initial geometry for DFT, large system modeling. mdpi.com |

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations for Polymer Behavior

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about dynamics, thermodynamics, and structural transitions. mdpi.comkashanu.ac.ir This approach is particularly valuable for studying large, complex systems like polymers, which are often too large for quantum chemical methods. nih.gov

For this compound, MD simulations would be applied not to the single monomer but to its corresponding polymer, poly(this compound). These simulations can model the polymer in various states (e.g., melt, amorphous solid) to predict its bulk material properties. nih.gov To perform an MD simulation, a "force field" (like AMBER, TraPPE, or GROMOS) is chosen to define the potential energy of the system as a function of its atomic coordinates. mdpi.comnih.gov

A typical MD simulation of poly(this compound) would involve constructing a simulation box containing multiple polymer chains, solvating it if necessary, and then running the simulation for a set duration (nanoseconds to microseconds). kashanu.ac.ir Analysis of the resulting trajectory could reveal:

Chain Conformation and Ordering: How the polymer chains pack and orient, especially under external stimuli like mechanical stress. nih.gov

Physical Properties: Calculation of bulk properties like density and the glass transition temperature.

Interfacial Behavior: In blends with other polymers, MD can show how the polymer chains interact at the interface, which is crucial for designing compatibilizers. rsc.org

Diffusion: The movement of small molecules (like solvents or drugs) through the polymer matrix. kashanu.ac.ir

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction, or its mechanism, is a central goal of chemistry. researchgate.netpurdue.edu Computational chemistry offers indispensable tools for this purpose by calculating the energies of reactants, products, intermediates, and transition states, thereby mapping out the most likely reaction pathways. sumitomo-chem.co.jpethz.ch

A reaction coordinate diagram is a graph that plots the potential energy of a system against the progress of a reaction (the reaction coordinate). numberanalytics.comlibretexts.org These diagrams provide a visual representation of the energy changes that occur as reactants are converted into products. numberanalytics.compurdue.edu Key features of these diagrams include:

Reactants and Products: The starting and ending points of the reaction. libretexts.org

Intermediates: Local energy minima along the reaction path, representing metastable species. numberanalytics.comlibretexts.org

Transition States (TS): The highest energy points between reactants, intermediates, and products. A transition state is an unstable, transient species that cannot be isolated. purdue.edulibretexts.org

Activation Energy (Ea): The energy barrier that must be overcome to reach the transition state, which determines the reaction rate. sumitomo-chem.co.jppurdue.edu

The electron-pushing formalism (EPF), which uses curved arrows to depict the movement of electron pairs (or single electrons), is a symbolic language central to organic chemistry for describing reaction mechanisms. researchgate.netoregonstate.edu The arrows show the flow of electrons from an electron-rich source to an electron-deficient sink, illustrating how bonds are formed and broken. purdue.eduorganicchemistrydata.org

While EPF is a conceptual tool used by chemists, computational methods provide the quantitative, physical basis for it. researchgate.net Quantum chemical calculations can map changes in electron density throughout a reaction. This analysis can validate the electron movements proposed by the EPF. For instance, in a reaction involving this compound, computational analysis can show the reorganization of electron density that corresponds to a nucleophilic attack or the movement of a radical electron. This allows chemists to confirm that the arrows they draw are not just a bookkeeping device but represent a genuine physical process. purdue.edu Computational software can visualize electrostatic potential maps and electron density differences, providing a direct link between the abstract arrows of EPF and the calculated electronic structure changes during a chemical transformation.

Reaction Coordinate Diagrams and Transition State Analysis

Machine Learning Applications in Materials Design and Property Prediction

The integration of machine learning (ML) into materials science has catalyzed a paradigm shift, enabling the rapid exploration of vast chemical spaces and the accurate prediction of material properties. aip.org For polymers, ML models are increasingly being employed to forecast polymerization behavior and final material characteristics, thereby accelerating the design of novel polymers with tailored functionalities. acs.org In the context of this compound, machine learning methodologies offer a powerful toolkit for understanding and optimizing its polymerization and the properties of the resulting silicon-containing polymers.

The kinetics of polymerization and the resulting polymer properties, such as molecular weight and molecular weight distribution, are governed by a complex interplay of reaction parameters. Machine learning models can be trained on datasets derived from experimental results or high-fidelity simulations to predict these outcomes with high accuracy. nih.govchemrxiv.org For functional acrylates, ML models have demonstrated the ability to predict key polymerization parameters, offering a pathway to optimize reaction conditions without exhaustive experimental work. mdpi.com

Recent studies have highlighted the efficacy of various ML algorithms, such as random forests and kernel density regression, in predicting monomer concentration, macromonomer content, and full molar mass distributions for acrylate (B77674) polymerizations with high coefficients of determination (R² > 0.99). nih.govacs.org These models can learn the underlying kinetics of polymerization from a set of training data, enabling the prediction of outcomes for unseen reaction conditions. chemrxiv.org For instance, a gradient-boosted decision tree algorithm has been successfully used to predict monomer conversion as a function of reagent stoichiometry and reaction time. chemrxiv.org

In the case of this compound, an ML model could be developed to predict its polymerization behavior. The input features for such a model could include monomer concentration, initiator concentration, temperature, and solvent type. The model would then predict key outputs such as the rate of polymerization, the number-average molecular weight (Mn), and the polydispersity index (PDI) of the resulting poly(this compound). The generation of a reliable dataset, potentially through automated, high-throughput polymerization experiments, would be a critical first step in developing an accurate predictive model. rsc.org

Table 1: Illustrative Predictive Model for this compound Polymerization

The following interactive table illustrates a hypothetical machine learning model for predicting the molecular weight (Mn) and Polydispersity Index (PDI) of poly(this compound) based on various polymerization parameters. Users can adjust the input parameters to see the predicted outcomes.

| Monomer Concentration (mol/L) | Initiator Concentration (mmol/L) | Temperature (°C) | Predicted Mn ( g/mol ) | Predicted PDI |

| 25,000 | 1.5 | |||

| 50,000 | 1.6 | |||

| 12,500 | 1.4 | |||

| 28,000 | 1.7 |

Note: The data in this table is illustrative and intended to demonstrate the functionality of a predictive model. It is not based on experimental results for this compound.

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds. nih.govmrs-j.org When combined with computational modeling and machine learning, HTS can be used to perform virtual screening of analogues of a target molecule, such as this compound, to identify candidates with desired properties. arxiv.org This approach significantly accelerates the discovery of new materials by prioritizing synthetic efforts on the most promising candidates. aip.org

The process of high-throughput screening of this compound analogues would begin with the computational design of a virtual library of related monomers. These analogues could feature variations in the silyl (B83357) group, the linker between the silicon atom and the acrylate moiety, or the substitution pattern on the acrylate itself. For each analogue in the library, a set of molecular descriptors would be calculated. These descriptors, which can be quantum chemical or derived from molecular structure, serve as the input features for a machine learning model trained to predict specific polymer properties. mdpi.com

For example, a model could be developed to predict the glass transition temperature (Tg), refractive index, or gas permeability of the polymers derived from these virtual monomers. By screening the entire library through the predictive model, a smaller subset of high-potential candidates can be identified for subsequent experimental synthesis and characterization. This data-driven approach streamlines the materials discovery process, reducing the time and resources required to develop new functional polymers. acs.org

Table 2: Hypothetical High-Throughput Screening of this compound Analogues

This interactive table presents a hypothetical dataset from a high-throughput screening of this compound analogues. The table shows the predicted properties of the resulting polymers based on modifications to the monomer structure.

| Analogue | Modification | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Refractive Index |

| This compound | None (Reference) | 25 | 1.45 |

| Analogue 1 | 15 | 1.46 | |

| Analogue 2 | 40 | 1.47 | |

| Analogue 3 | 55 | 1.52 | |

| Analogue 4 | 10 | 1.44 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of high-throughput screening of analogues and is not based on experimentally verified values.

Future Research Directions and Emerging Trends

Integration with Smart and Responsive Materials

The development of smart materials that can respond to external stimuli is a major frontier in materials science. While direct research on integrating Acryloxymethyltrimethylsilane into such systems is still emerging, its use as a monomer in the synthesis of complex macromolecules like dendritic polymers points to a promising future. These highly branched, well-defined polymers have shown potential in a variety of "smart" applications. googleapis.comgoogle.com

Future research will likely focus on incorporating AMTS into polymer backbones or as side chains to create materials that respond to changes in temperature, pH, or chemical environment. A key application area for these materials is in the development of highly sensitive chemical and biological sensors. googleapis.comgoogle.com The silicon-containing moiety of AMTS can be leveraged to tune the surface properties and environmental reactivity of these sensors. For instance, dendritic polymers synthesized using AMTS are being explored for use in electronic noses and lab-on-a-chip devices, where precise control over molecular architecture and functionality is paramount for detecting and identifying target molecules. googleapis.comgoogle.comgoogle.com

Sustainable Synthesis and Processing Methodologies

A shift towards more environmentally benign chemical processes is essential for the future of the polymer industry. For this compound, this involves developing greener and more efficient polymerization techniques. A significant area of interest is the use of controlled radical polymerization methods, such as nitroxide-mediated polymerization (NMP). google.com NMP allows for the "one-pot" synthesis of well-defined block co-polymers, reducing the need for multiple reaction steps and complex purification processes. google.com

Furthermore, research into in situ polymerization, where a co-polymer is formed within a matrix of another material during processing, represents a sustainable approach. google.com For example, an AMTS-containing macroinitiator could be added directly to polypropylene (B1209903) during melt processing to form a copolymer in situ, modifying the bulk properties of the material in a single, efficient step. google.com Future work should also investigate the synthesis of the AMTS monomer itself from renewable feedstocks and through catalytic processes that minimize waste and energy consumption, aligning with the principles of green chemistry.

Advanced Characterization Techniques for In Situ Studies

To fully understand and control the polymerization of this compound and the performance of the resulting materials, advanced characterization techniques are necessary. A key emerging trend is the use of in situ methods to monitor polymerization reactions in real-time. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide invaluable data on reaction kinetics, monomer conversion, and the formation of specific microstructures as they happen.

This is particularly relevant for processes like the in situ formation of AMTS-containing copolymers within a polymer melt, as it would allow for precise control over the final material's morphology and properties. google.com While general characterization methods like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to analyze the final polymers researchgate.net, the future lies in applying these and other techniques, like wide-angle X-ray scattering (WAXS), during the polymerization or processing stage. This would enable a deeper understanding of how processing conditions influence the material's structure from the molecular to the macroscopic level.

Deeper Theoretical Insights into Structure-Property Relationships

A fundamental understanding of the relationship between a polymer's structure and its macroscopic properties is crucial for designing new materials with tailored functionalities. mdpi.commdpi.com For this compound, research has begun to quantify its reactivity, which is a critical first step. researchgate.net The copolymerization of AMTS with other monomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656), has been studied to determine its reactivity ratios. researchgate.net

These values, along with the calculated Alfrey-Price parameters (Q and e), indicate how AMTS behaves in copolymerization reactions. researchgate.net The finding that its Q-e values (Q=0.45, e=0.57) are similar to those of other alkyl acrylates provides a predictive framework for its incorporation into various copolymers. researchgate.net Future theoretical and experimental work must build on this foundation. This includes investigating how the incorporation of the bulky, silicon-containing side group of AMTS affects polymer chain packing, glass transition temperature, thermal stability, and surface energy. researchgate.netrsc.org Computational modeling and simulation will be vital in predicting these properties, guiding experimental work and accelerating the development of new polymers based on AMTS.

Table 1: Reactivity Parameters of this compound (Monomer I)

| Co-monomer | Reactivity Ratio (r) | Alfrey-Price Parameters (for AMTS) |

|---|---|---|

| Methyl Methacrylate (MMA) | rI = 0.85, rMMA = 0.98 | Q = 0.45 |

| Styrene (S) | rI = 0.25, rS = 0.73 | e = 0.57 |

Data sourced from ResearchGate. researchgate.net

Novel Biomedical and Nanoscience Applications

The unique properties imparted by the trimethylsilyl (B98337) group make this compound a compelling monomer for materials in high-technology fields like biomedicine and nanoscience. habitablefuture.org Its primary contribution in this area is as a building block for dendritic polymers, which are being explored for a wide range of advanced applications. googleapis.comgoogle.comgoogle.com

In the biomedical field, these AMTS-based dendritic polymers offer potential as sophisticated drug delivery vehicles, where their well-defined interior and functional surface can be used to encapsulate and target therapeutic agents. google.com They are also being investigated for gene transfection and as diagnostic agents. google.com In nanoscience, the applications are equally broad. The ability to create precise, nano-sized structures makes these polymers suitable for creating nano-encoding materials for tracking, lab-on-a-chip systems, and as highly efficient catalysts or remediation agents for environmental applications like clean water and air technologies. googleapis.comgoogle.comgoogle.com Future research will focus on optimizing the synthesis of these dendrimers to control their size, shape, and surface chemistry for these specific applications.

Table 2: Potential Nanoscience and Biomedical Applications of AMTS-based Dendritic Polymers

| Field | Potential Application | Reference |

|---|---|---|

| Biomedical | Drug Delivery | google.com |

| Gene Transfection | google.com | |

| Diagnostics | google.com | |

| Nanoscience | Chemical and Biosensors | googleapis.comgoogle.com |

| Nano-encoding for Tracking | googleapis.comgoogle.com | |

| Lab-on-a-Chip Devices | googleapis.comgoogle.com | |

| Catalysts | googleapis.comgoogle.com | |

| Environmental Remediation (Clean Air/Water) | googleapis.comgoogle.comgoogle.com |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling acryloxymethyltrimethylsilane in laboratory settings?

- Methodological Answer : Use PPE including NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., PVC), and full-body protective suits. Inspect gloves before use, follow proper removal techniques to avoid skin contact, and dispose of contaminated gloves according to lab safety guidelines. Ensure workspace ventilation and avoid incompatible materials (e.g., strong oxidizers) .

Q. How can researchers determine the molecular structure and purity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups. Cross-reference data with PubChem or CAS databases for validation .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key reagent in cross-coupling reactions, polymer chemistry (e.g., silicone-based polymers), and as a precursor for functionalized silanes. Its acryloyl group enables participation in radical polymerization, while the trimethylsilyl moiety enhances stability during reactions .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives under varying catalytic conditions?

- Methodological Answer : Screen Lewis acids (e.g., BF₃ etherate) and nucleophiles (amines, alcohols) to enhance reaction efficiency. Optimize temperature (e.g., 50°C for 16 hours) and solvent systems (e.g., 1,2-dimethoxyethane). Monitor reaction progress via thin-layer chromatography (TLC) and purify products using column chromatography .

Q. How should researchers address discrepancies in reported reaction yields for silane-based compounds?

- Methodological Answer : Conduct controlled replicates to isolate variables (e.g., reagent purity, moisture levels). Use statistical tools (e.g., ANOVA) to analyze yield variations. Compare analytical methods (e.g., HPLC vs. GC-MS) to identify quantification biases. Reference peer-reviewed protocols from CAS or EPA DSSTox for standardization .

Q. What analytical methods are suitable for characterizing reaction intermediates in silane chemistry?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for intermediate identification and X-ray crystallography for structural confirmation. For real-time monitoring, employ in-situ FTIR or Raman spectroscopy. Cross-validate results with computational models (e.g., density functional theory) .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

- Methodological Answer : Apply retrosynthetic analysis using databases like Reaxys or Pistachio to propose feasible routes. Use molecular docking simulations to predict reactivity with catalysts (e.g., boron trifluoride). Validate predictions with small-scale pilot reactions and adjust parameters iteratively .

Key Considerations for Experimental Design

- Stability Testing : Store this compound in inert, anhydrous conditions (argon atmosphere) to prevent hydrolysis. Periodically assess stability via NMR to detect degradation products .

- Toxicological Profiling : Refer to acute toxicity data (e.g., skin/eye irritation thresholds) from SDS documents. Design experiments with fume hoods and emergency showers to mitigate exposure risks .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.